molecular formula C18H18ClNO3 B11523645 (2E)-N-(4-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

(2E)-N-(4-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B11523645
M. Wt: 331.8 g/mol
InChI Key: UQXJTBNZVHJCHP-WEVVVXLNSA-N
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Description

(2E)-N-(4-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro-substituted phenyl ring and a dimethoxy-substituted phenyl ring connected through a prop-2-enamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with the aldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the double bond in the prop-2-enamide linkage can yield the corresponding saturated amide.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Studies may explore its potential as a bioactive molecule, investigating its interactions with biological targets.

Medicine

Industry

Possible uses in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-chlorophenyl)-3-phenylprop-2-enamide
  • (2E)-N-(4-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Uniqueness

The presence of both chloro and dimethoxy substituents in (2E)-N-(4-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide may confer unique chemical and biological properties compared to similar compounds. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

(E)-N-(4-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H18ClNO3/c1-12-10-14(19)6-7-15(12)20-18(21)9-5-13-4-8-16(22-2)17(11-13)23-3/h4-11H,1-3H3,(H,20,21)/b9-5+

InChI Key

UQXJTBNZVHJCHP-WEVVVXLNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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